Cas no 76464-61-4 (2-(Benzyloxy)-1-chloro-4-nitrobenzene)

2-(Benzyloxy)-1-chloro-4-nitrobenzene structure
76464-61-4 structure
Product Name:2-(Benzyloxy)-1-chloro-4-nitrobenzene
CAS No:76464-61-4
MF:C13H10ClNO3
MW:263.676402568817
MDL:MFCD21333107
CID:1024549
PubChem ID:12881933
Update Time:2025-09-22

2-(Benzyloxy)-1-chloro-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzyloxy)-1-chloro-4-nitrobenzene
    • 1-chloro-4-nitro-2-phenylmethoxybenzene
    • 1-chloro-4-nitro-2-(phenylmethoxy)benzene
    • 2-benzyloxy-1-chloro-4-nitrobenzene
    • 2-benzyloxy-1-chloro-4-nitro-benzene
    • AGN-PC-00JX3V
    • AK-93740
    • ANW-36799
    • CTK8B2295
    • SureCN944185
    • BS-24370
    • A865480
    • DXQRYHUPOMREGK-UHFFFAOYSA-N
    • MFCD21333107
    • DTXSID70512221
    • BDA46461
    • SCHEMBL944185
    • CS-0210806
    • AKOS015999634
    • 76464-61-4
    • DB-217030
    • MDL: MFCD21333107
    • Inchi: 1S/C13H10ClNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
    • InChI Key: DXQRYHUPOMREGK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1OCC1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 263.0349209g/mol
  • Monoisotopic Mass: 263.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 55Ų

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2-(Benzyloxy)-1-chloro-4-nitrobenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:76464-61-4)2-(Benzyloxy)-1-chloro-4-nitrobenzene
Order Number:A865480
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:54
Price ($):485.0
Email:sales@amadischem.com

Additional information on 2-(Benzyloxy)-1-chloro-4-nitrobenzene

2-(Benzyloxy)-1-chloro-4-nitrobenzene: A Comprehensive Overview

The compound 2-(Benzyloxy)-1-chloro-4-nitrobenzene, also identified by the CAS number 76464-61-4, is a significant organic compound with a diverse range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a benzyloxy group at the 2-position, a chlorine atom at the 1-position, and a nitro group at the 4-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in various synthetic pathways.

Recent advancements in synthetic chemistry have highlighted the importance of 2-(Benzyloxy)-1-chloro-4-nitrobenzene as a versatile building block for constructing complex aromatic systems. Researchers have demonstrated its utility in the synthesis of heterocyclic compounds, which are critical components in drug discovery and agrochemical development. For instance, studies published in leading journals such as Journal of Organic Chemistry and Nature Communications have shown how this compound can be employed to generate bioactive molecules with potential anti-cancer and anti-inflammatory properties.

The synthesis of 2-(Benzyloxy)-1-chloro-4-nitrobenzene typically involves multi-step reactions, often utilizing nucleophilic aromatic substitution or coupling reactions. These methods have been optimized to enhance yield and purity, ensuring that the compound meets the high standards required for downstream applications. Moreover, the stability of this compound under various reaction conditions has been extensively studied, providing valuable insights into its suitability for large-scale production.

In terms of applications, 2-(Benzyloxy)-1-chloro-4-nitrobenzene has found significant use in the pharmaceutical industry as an intermediate for synthesizing drugs targeting various diseases. Its ability to undergo further functionalization allows chemists to introduce additional substituents that can modulate biological activity. For example, recent studies have explored its role in the development of kinase inhibitors, which are crucial for treating conditions such as cancer and inflammatory disorders.

Beyond pharmaceuticals, this compound has also been utilized in materials science to create advanced polymers and coatings. The presence of the nitro group provides excellent electron-withdrawing properties, which can be leveraged to design materials with enhanced electrical conductivity or thermal stability. Additionally, its benzyloxy group contributes to improved solubility and processability, making it an attractive candidate for use in high-performance composites.

The environmental impact of synthesizing and using 2-(Benzyloxy)-1-chloro-4-nitrobenzene has also been a topic of interest among researchers. Efforts have been made to develop eco-friendly synthesis routes that minimize waste generation and reduce energy consumption. Green chemistry principles have been applied to optimize reaction conditions, ensuring that the production process aligns with sustainability goals.

In conclusion, 2-(Benzyloxy)-1-chloro-4-nitrobenzene, CAS number 76464-61-4, stands out as a critical compound in modern organic chemistry. Its unique structure and diverse applications make it an indispensable tool for researchers across various disciplines. As advancements in synthetic methods continue to unfold, this compound is poised to play an even more prominent role in shaping future innovations in science and technology.

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Amadis Chemical Company Limited
(CAS:76464-61-4)2-(Benzyloxy)-1-chloro-4-nitrobenzene
A865480
Purity:99%
Quantity:5g
Price ($):485.0
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